3-Fluoro-6-methylpyridine-2-carbaldehyde
Overview
Description
3-Fluoro-6-methylpyridine-2-carbaldehyde is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the third position, a methyl group at the sixth position, and an aldehyde group at the second position of the pyridine ring
Mechanism of Action
Target of Action
It’s worth noting that fluorinated pyridines, in general, have been found to exhibit interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
It’s suggested that under basic conditions, similar compounds undergo heterolytic c-h bond cleavage to form a carbene, which then eliminates a fluoride ion to give a cation . This cation can then react with nucleophiles or π-electron containing molecules .
Biochemical Pathways
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues, which could influence their interaction with various biochemical pathways .
Result of Action
The presence of fluorine atoms in similar compounds has been associated with improved physical, biological, and environmental properties .
Action Environment
It’s important to note that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-methylpyridine-2-carbaldehyde typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride (Bu4NF) in a solvent like dimethylformamide (DMF) at room temperature. This reaction yields 2-fluoro-3-bromopyridine, which can then be further functionalized to introduce the aldehyde and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes such as distillation and recrystallization are employed to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: 3-Fluoro-6-methylpyridine-2-carboxylic acid.
Reduction: 3-Fluoro-6-methylpyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-6-methylpyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and fluorinated compounds.
Biology: It serves as a building block for the development of biologically active molecules and pharmaceuticals.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-6-methylpyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Bromo-3-fluoro-6-methylpyridine: Similar structure but with a bromine atom instead of an aldehyde group.
6-Bromo-3-fluoro-2-methylpyridine: Similar structure but with a bromine atom and a different substitution pattern.
Uniqueness
3-Fluoro-6-methylpyridine-2-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
3-fluoro-6-methylpyridine-2-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5-2-3-6(8)7(4-10)9-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRIZGILKSORNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601266114 | |
Record name | 3-Fluoro-6-methyl-2-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601266114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-48-1 | |
Record name | 3-Fluoro-6-methyl-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884495-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-6-methyl-2-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601266114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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